![molecular formula C28H16N2O4 B14488518 2,2'-Di(pyridin-3-yl)-1H,1'H-[2,2'-biindene]-1,1',3,3'(2H,2'H)-tetrone CAS No. 64487-72-5](/img/structure/B14488518.png)
2,2'-Di(pyridin-3-yl)-1H,1'H-[2,2'-biindene]-1,1',3,3'(2H,2'H)-tetrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Di(pyridin-3-yl)-1H,1’H-[2,2’-biindene]-1,1’,3,3’(2H,2’H)-tetrone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes two pyridinyl groups attached to a biindene core. The presence of multiple nitrogen atoms and conjugated double bonds contributes to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Di(pyridin-3-yl)-1H,1’H-[2,2’-biindene]-1,1’,3,3’(2H,2’H)-tetrone typically involves multi-step organic reactions. One common method includes the condensation of pyridine derivatives with indene-based precursors under controlled conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can handle the exothermic nature of the reactions involved. The use of automated systems ensures consistent quality and scalability of the production process.
化学反応の分析
Types of Reactions
2,2’-Di(pyridin-3-yl)-1H,1’H-[2,2’-biindene]-1,1’,3,3’(2H,2’H)-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon.
Substitution: The pyridinyl groups can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound. These derivatives often exhibit different chemical and physical properties, making them useful for various applications.
科学的研究の応用
2,2’-Di(pyridin-3-yl)-1H,1’H-[2,2’-biindene]-1,1’,3,3’(2H,2’H)-tetrone has several scientific research applications:
作用機序
The mechanism of action of 2,2’-Di(pyridin-3-yl)-1H,1’H-[2,2’-biindene]-1,1’,3,3’(2H,2’H)-tetrone involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes, leading to the desired biological effects .
類似化合物との比較
Similar Compounds
- 2-(pyridin-3-yl)-1H-benzo[d]imidazoles
- 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives
- Substituted imidazo[1,2-a]pyridin-3-yl-acetic acids
Uniqueness
2,2’-Di(pyridin-3-yl)-1H,1’H-[2,2’-biindene]-1,1’,3,3’(2H,2’H)-tetrone is unique due to its biindene core structure, which is not commonly found in similar compounds
特性
CAS番号 |
64487-72-5 |
|---|---|
分子式 |
C28H16N2O4 |
分子量 |
444.4 g/mol |
IUPAC名 |
2-(1,3-dioxo-2-pyridin-3-ylinden-2-yl)-2-pyridin-3-ylindene-1,3-dione |
InChI |
InChI=1S/C28H16N2O4/c31-23-19-9-1-2-10-20(19)24(32)27(23,17-7-5-13-29-15-17)28(18-8-6-14-30-16-18)25(33)21-11-3-4-12-22(21)26(28)34/h1-16H |
InChIキー |
SYSFNFGKCFSQOA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)(C3=CN=CC=C3)C4(C(=O)C5=CC=CC=C5C4=O)C6=CN=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



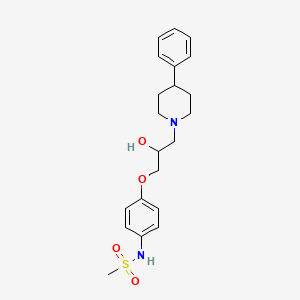

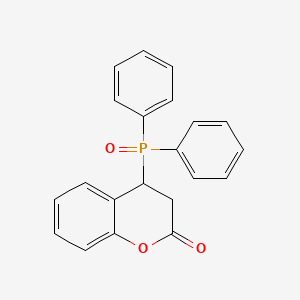
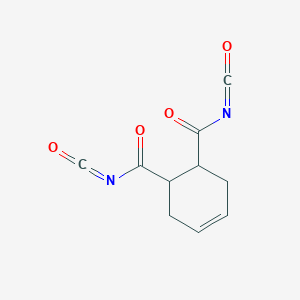
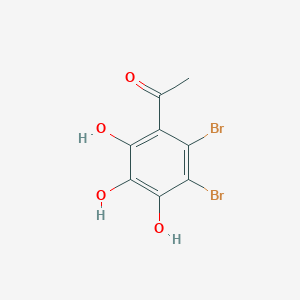

![1-(2-Methoxyethoxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14488459.png)

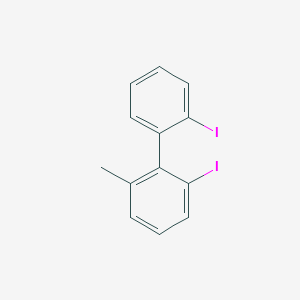

![2-{[(4-Ethenylphenyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14488491.png)
![1-[2-(tert-Butylamino)-5-hydroxyphenyl]ethan-1-one](/img/structure/B14488503.png)

